![molecular formula C49H74O14 B12817458 (1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1’R,2R,3S,4’S,8’R,10’E,12’S,13’S,14’E,16’E,21’R,22’S,25’S)-2-[(2S)-butan-2-yl]-22’,25’-dihydroxy-12’-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,23’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2’-one” is a highly complex organic molecule. Compounds of this nature often exhibit unique structural features and significant biological activities, making them of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and stereocenters. Common synthetic strategies might include:
Stepwise construction: of the core structure through cyclization reactions.
Protection and deprotection: of functional groups to ensure selective reactions.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of complex organic molecules often relies on:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Scalable processes: that can be adapted to large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify the oxidation state of functional groups.
Substitution reactions: to replace one functional group with another.
Hydrolysis: to break down the compound into smaller fragments.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Acidic or basic conditions: to facilitate hydrolysis or other transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
The compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Potential mechanisms might include:
Interaction with molecular targets: such as enzymes or receptors.
Modulation of signaling pathways: involved in various biological processes.
Induction of cellular responses: such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with similar structural features or functional groups. Examples could be:
Natural products: with intricate ring systems and multiple stereocenters.
Synthetic analogs: designed to mimic the structure and activity of the compound.
Uniqueness
The uniqueness of the compound could be highlighted by comparing its:
Structural complexity: and the challenges associated with its synthesis.
Biological activity: and potential therapeutic applications.
Chemical reactivity: and the range of reactions it can undergo.
Properties
Molecular Formula |
C49H74O14 |
|---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one |
InChI |
InChI=1S/C49H74O14/c1-11-26(2)45-29(5)17-18-48(63-45)23-35-20-34(62-48)16-15-28(4)44(60-41-22-39(55-10)46(32(8)58-41)61-40-21-38(54-9)43(51)31(7)57-40)27(3)13-12-14-33-24-56-25-37-42(50)30(6)19-36(47(52)59-35)49(33,37)53/h12-15,17-19,26-27,29,31-32,34-46,50-51,53H,11,16,20-25H2,1-10H3/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37+,38-,39-,40-,41-,42+,43-,44-,45+,46-,48?,49+/m0/s1 |
InChI Key |
GVWIWZFXCGTSLL-MSTMYQEVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\COC[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COCC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)

![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
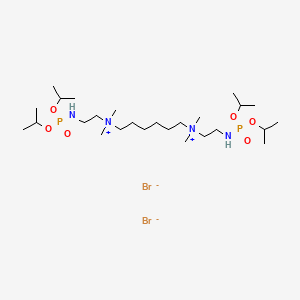
![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
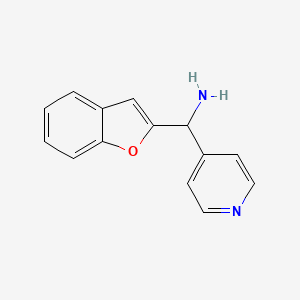

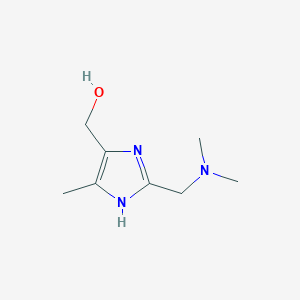
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
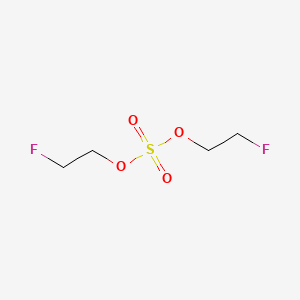
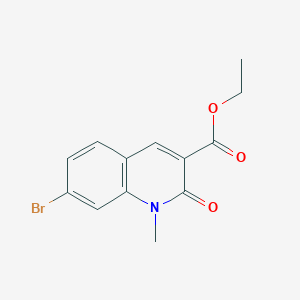
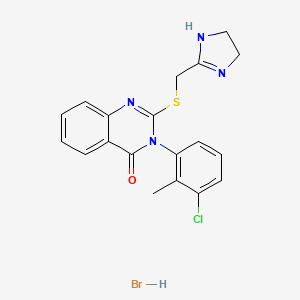
![5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate](/img/structure/B12817472.png)
